
Methyl (e)-3-(4-acetamidophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (e)-3-(4-acetamidophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methyl ester group and an acetamidophenyl group attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(4-acetamidophenyl)acrylate typically involves the esterification of 3-(4-acetamidophenyl)acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(4-acetamidophenyl)acrylic acid+methanolcatalystMethyl (e)-3-(4-acetamidophenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (e)-3-(4-acetamidophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alkane.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(4-acetamidophenyl)acrylic acid.
Reduction: Formation of 3-(4-acetamidophenyl)propanoate.
Substitution: Formation of substituted acetamidophenyl derivatives.
Applications De Recherche Scientifique
Methyl (e)-3-(4-acetamidophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acrylate group.
Mécanisme D'action
The mechanism of action of Methyl (e)-3-(4-acetamidophenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The acetamidophenyl group can interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenyl acrylate: Similar structure but lacks the methyl ester group.
Methyl 3-(4-acetamidophenyl)propanoate: Similar structure but has a saturated alkane backbone instead of an acrylate group.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
methyl (E)-3-(4-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b8-5+ |
Clé InChI |
NVPUAPCWSYBSQR-VMPITWQZSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


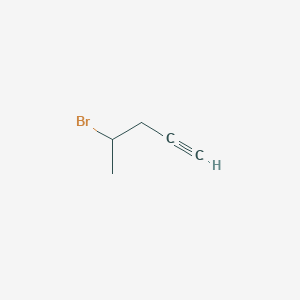

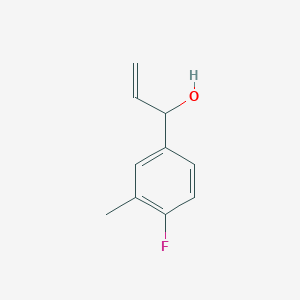
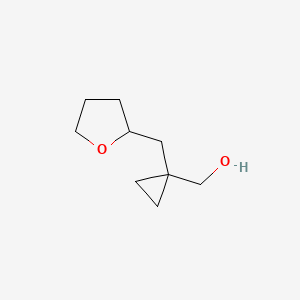
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
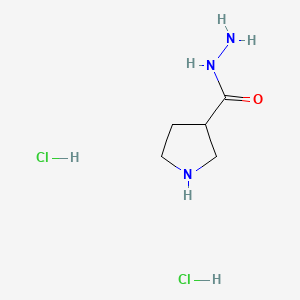
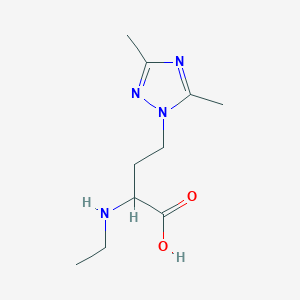
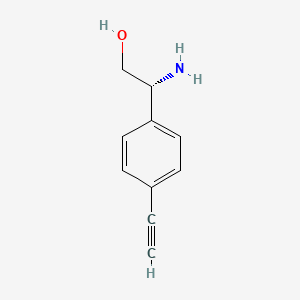
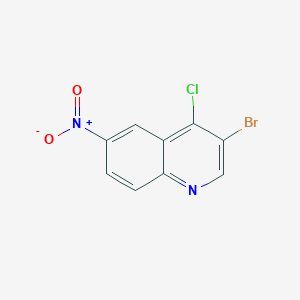
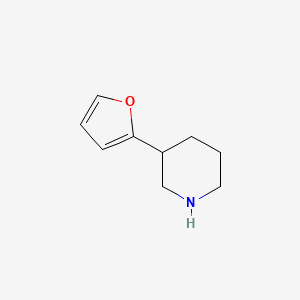
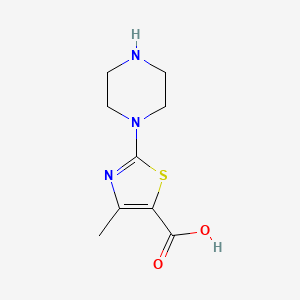

![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)

